Regulatory Identity: FDA UNII Assignment vs. In-House or Unregistered Analogs
N-Methyl Maprotiline Hydrochloride has been assigned a unique FDA Unique Ingredient Identifier (UNII), 618T0Q1414, which distinguishes it from unregistered or non-pharmacopoeial compounds [1]. This identifier is based on ISO 11238 data elements and is essential for regulatory submissions, ensuring that analytical data is traceable to a recognized, stable identity [1]. In contrast, in-house synthesized N-methylmaprotiline analogs without a UNII or EP designation cannot guarantee the same level of regulatory acceptance or global harmonization, potentially invalidating stability or method validation studies.
| Evidence Dimension | Regulatory Recognition and Traceability |
|---|---|
| Target Compound Data | UNII 618T0Q1414; EP Impurity E designation |
| Comparator Or Baseline | Non-EP designated or unregistered tertiary amine analogs |
| Quantified Difference | Possesses a verifiable, global UNII; comparators lack this formal regulatory endorsement |
| Conditions | FDA Substance Registration System (SRS) based on ISO 11238 |
Why This Matters
Procurement of a standard with a UNII and EP designation ensures audit-ready documentation for ANDA/NDA filings, reducing the risk of regulatory deficiency letters.
- [1] FDA Substance Registration System. UNII: 618T0Q1414. View Source
